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molecular formula C20H20O4 B8527277 5-[3-(Benzyloxy)propyl]-3-hydroxy-4-phenylfuran-2(5H)-one CAS No. 90055-23-5

5-[3-(Benzyloxy)propyl]-3-hydroxy-4-phenylfuran-2(5H)-one

Cat. No. B8527277
M. Wt: 324.4 g/mol
InChI Key: KXNLXLIWLPXVLO-UHFFFAOYSA-N
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Patent
US04585789

Procedure details

5-(3-Benzyloxypropyl)-3-hydroxy-4-phenyl-2(5H)-furanone (65 mg) was dissolved in methanol (20 ml), and palladium black (20 mg) was added. Catalytic reduction was carried out in ordinary temperature and atmosphere. After completion of the reaction, the palladium black was filtered off and the methanol was distilled off under reduced pressure. The crude crystals thus obtained were recrystallized from chloroform to give 3-hydroxy-5-(3-hydroxypropyl)-4-phenyl-2(5H)-furanone (45 mg). m.p. 148°-150° C.
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][CH2:11][CH:12]1[O:16][C:15](=[O:17])[C:14]([OH:18])=[C:13]1[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)C1C=CC=CC=1>CO.[Pd]>[OH:18][C:14]1[C:15](=[O:17])[O:16][CH:12]([CH2:11][CH2:10][CH2:9][OH:8])[C:13]=1[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
65 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCC1C(=C(C(O1)=O)O)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the palladium black was filtered off
DISTILLATION
Type
DISTILLATION
Details
the methanol was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude crystals thus obtained
CUSTOM
Type
CUSTOM
Details
were recrystallized from chloroform

Outcomes

Product
Name
Type
product
Smiles
OC=1C(OC(C1C1=CC=CC=C1)CCCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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